molecular formula C9H14O3 B2618624 5-Oxaspiro[3.5]nonane-8-carboxylic acid CAS No. 1468691-26-0

5-Oxaspiro[3.5]nonane-8-carboxylic acid

Cat. No.: B2618624
CAS No.: 1468691-26-0
M. Wt: 170.208
InChI Key: HQXAMOGHZYMCPZ-UHFFFAOYSA-N
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Description

The Spiro[3.5]nonane Skeleton in Contemporary Organic Synthesis

The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, is a key structural element in a variety of natural products and synthetic molecules. nih.gov Its rigid structure can be advantageous in asymmetric synthesis, where the constrained conformation can lead to improved enantioselectivity. rsc.org The increasing inclusion of spirocycles in drug candidates highlights their importance in medicinal chemistry. rsc.orgnih.gov

The synthesis of spirocarbocycles is a challenging yet rewarding endeavor in organic chemistry, with various methods being developed for their construction. rsc.orguni.lu The spiro[3.5]nonane skeleton, in particular, has been incorporated into molecules designed as agonists for G-protein coupled receptors, such as the GPR119 agonists developed from 7-azaspiro[3.5]nonane derivatives. nih.gov The development of novel synthetic strategies continues to expand the accessibility and utility of these scaffolds. researchgate.net

Table 1: Examples of Spiro[3.5]nonane Derivatives and their Applications

Compound Class Application Area Key Features
7-Azaspiro[3.5]nonanes GPR119 Agonists Piperidine N-capping group and aryl group modifications led to potent agonists. nih.gov
Spiro Heterocyclic Steroids Medicinal Chemistry Incorporation of spirocycles can alter pharmacological and pharmacokinetic properties. nih.govresearchgate.net

Significance of the Oxetane (B1205548) Moiety in Constrained Ring Systems

The oxetane ring, a four-membered ether, is a valuable building block in medicinal chemistry. nih.govnih.gov Despite its ring strain, the oxetane moiety is often stable and can impart beneficial physicochemical properties to a molecule. acs.org Its inclusion can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgresearchgate.net The polar nature of the oxetane can be exploited to block metabolically weak spots in a drug candidate without significantly increasing its molecular weight. nih.gov

Table 2: Physicochemical Properties Influenced by the Oxetane Moiety

Property Effect of Oxetane Incorporation
Aqueous Solubility Generally increased. researchgate.netnih.gov
Metabolic Stability Often enhanced. acs.orgresearchgate.net
Lipophilicity (LogD) Can be reduced. nih.gov
Molecular Conformation Increased three-dimensionality and rigidity. nih.govnih.gov

Role of Carboxylic Acid Functionality in Spirocyclic Architectures

The carboxylic acid group is a common functional group in pharmaceuticals, often playing a key role in a molecule's interaction with biological targets through hydrogen bonding. researchgate.net Its ability to be ionized at physiological pH significantly impacts a compound's hydrophilicity and polarity. wiley-vch.de This can lead to improved water solubility, which is a desirable trait for many drug candidates. researchgate.netwiley-vch.de

Overview of Research Trajectories for Novel Spiro-Oxetane-Carboxylic Acid Derivatives

The synthesis of novel derivatives of spiro-oxetane-carboxylic acids is an active area of research, driven by the potential for these compounds in drug discovery and materials science. univ.kiev.ua Synthetic efforts are focused on developing efficient and scalable routes to access a diverse range of functionalized spirocyclic systems. nih.govmagtech.com.cncore.ac.uk

Current research is exploring the synthesis of various functionalized derivatives of compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which can be seen as analogs of the core structure of 5-Oxaspiro[3.5]nonane-8-carboxylic acid. univ.kiev.ua These efforts aim to create libraries of compounds with varied substituents to probe structure-activity relationships and optimize properties for specific applications. The development of new synthetic methodologies, including late-stage functionalization, is crucial for expanding the chemical space accessible from these unique spirocyclic scaffolds. nih.gov Future research will likely focus on the biological evaluation of these novel derivatives and the exploration of their potential as therapeutic agents or as components in advanced materials. google.comundip.ac.id

Due to a lack of available scientific literature detailing the synthesis of the specific chemical compound “this compound,” it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Searches for this compound and its close analogs have not yielded any published synthetic methodologies. The generation of an article without supporting scientific literature would be speculative and would not meet the required standards of accuracy and detail.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-2-5-12-9(6-7)3-1-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXAMOGHZYMCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468691-26-0
Record name 5-oxaspiro[3.5]nonane-8-carboxylic acid
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Synthetic Methodologies for 5 Oxaspiro 3.5 Nonane 8 Carboxylic Acid and Its Analogs

De Novo Synthesis of the Spiro[3.5]nonane Scaffold

Construction of the Cyclohexane (B81311) Ring Bearing the Carboxylic Acid

Ring-Closing Metathesis in Spiro-Systems

Ring-Closing Metathesis (RCM) is a powerful and widely utilized methodology in organic synthesis for the construction of cyclic and macrocyclic structures. nih.govthieme-connect.de The reaction typically employs well-defined ruthenium or molybdenum-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, which exhibit high functional group tolerance. mdpi.combeilstein-journals.org In the context of spiro-systems, RCM can be strategically employed to form one of the rings of the spirocyclic core.

For the synthesis of a 5-oxaspiro[3.5]nonane framework, RCM could be envisioned for the formation of the six-membered tetrahydropyran (B127337) ring. This would involve a precursor containing a cyclobutane (B1203170) moiety substituted with two alkenyl chains, one of which is connected through an ether linkage. The RCM reaction would then facilitate the formation of the C=C double bond within the six-membered ring. Subsequent reduction of this double bond would yield the saturated 5-oxaspiro[3.5]nonane skeleton.

The success of RCM is influenced by several factors, including catalyst choice, solvent, temperature, and the structure of the diene precursor. beilstein-journals.org The formation of sterically congested olefins, which can be a characteristic of spirocyclic systems, presents a notable challenge in RCM reactions. rsc.org However, the continuous development of more active and robust catalysts has expanded the scope of RCM to include increasingly complex and sterically hindered substrates. rsc.org For instance, catalyst-controlled stereoselective RCM has emerged as a valuable tool for preparing macrocyclic alkenes with high Z-selectivity, a strategy that could potentially be adapted for controlling stereochemistry in smaller spirocyclic systems. nih.gov

Table 1: Common Catalysts Used in Ring-Closing Metathesis

Catalyst Name Generation Key Features
Grubbs' Catalyst First Good activity, sensitive to air and moisture.
Grubbs' Catalyst Second Higher activity, greater stability, broader substrate scope.
Hoveyda-Grubbs' Catalyst Second Features a chelating isopropoxystyrene ligand, high initiation rates and stability.

Sequential Ring Formation and Spiroannulation Techniques

Cascade Reactions for Concurrent Ring Formation

A common strategy involves an initial cyclization event that generates a reactive intermediate, which then undergoes a second, intramolecular cyclization to complete the spirocyclic framework. For example, organocatalytic cascade reactions involving a Michael-Michael-aldol sequence have been successfully employed to synthesize complex spirooxindole derivatives with high diastereoselectivity and enantioselectivity. rsc.org Another approach involves the gold-catalyzed cycloisomerization of alkynyl alcohols to form vinyl ether intermediates, which can then participate in a subsequent cascade addition/spiroketalization reaction to furnish the spiro-system. researchgate.net These methodologies demonstrate the power of cascade reactions to rapidly build molecular complexity from relatively simple starting materials. mdpi.com

Hypervalent Iodine Reagent-Mediated Spirocyclization

Hypervalent iodine (HVI) compounds, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), have become prominent reagents in organic synthesis due to their mild oxidizing properties, low toxicity, and commercial availability. researchgate.netpsu.edunih.gov They are particularly effective in mediating oxidative cyclization reactions to form a variety of heterocyclic and spirocyclic structures under metal-free conditions. dovepress.comnih.gov

The general mechanism for HVI-mediated spirocyclization often involves the oxidation of a substrate, such as a phenol (B47542) or anilide derivative, which contains a tethered nucleophile. nih.govbeilstein-journals.org This oxidation generates a reactive intermediate that undergoes an intramolecular cyclization, often through a dearomatization process, to form the spirocyclic core. beilstein-journals.org For instance, the oxidation of para-substituted phenols with an internal nucleophile at the side chain can lead to the formation of spirodienones. nih.gov This strategy has been applied to the synthesis of various natural products containing spiro-moieties. nih.gov The synthesis of oxetanes and other heterocycles via intramolecular oxidative cyclization mediated by iodosobenzene (B1197198) (PhIO) has also been reported, highlighting the versatility of HVI reagents in forming small rings, a key step toward a spiro[3.5]nonane system. dovepress.com

Table 2: Examples of Hypervalent Iodine Reagents in Synthesis

Reagent Abbreviation Typical Application
Phenyliodine diacetate PIDA Oxidative cyclizations, spirocyclizations. nih.gov
Phenyliodine bis(trifluoroacetate) PIFA Dearomatization, synthesis of spirooxindoles. dovepress.com
[Hydroxy(tosyloxy)iodo]benzene HTIB (Koser's reagent) Generation of nitrenium ions for cyclization. psu.edu
Pinacol-like Rearrangements in Spiro[3.5]nonane Construction

The pinacol (B44631) rearrangement is a classic organic reaction involving the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.org A related transformation, the semi-pinacol rearrangement, involves a similar 1,2-migration but starts from a precursor with a leaving group adjacent to a hydroxyl group. These rearrangements are powerful tools for skeletal reorganization, including ring expansion and contraction, making them suitable for constructing spirocyclic systems. organic-chemistry.org

A relevant application is the electrophile-induced dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines. nih.govnih.gov In this process, N-acylation of the pyridine (B92270) nitrogen triggers a rearrangement where one of the C-C bonds of the cyclobutanol (B46151) ring migrates, leading to the expansion of the four-membered ring into a six-membered dihydropyridinone ring. acs.org This transformation directly constructs a spiro[3.5]nonane core, demonstrating the utility of pinacol-type rearrangements in assembling the specific ring system of 5-oxaspiro[3.5]nonane-8-carboxylic acid from smaller cyclic precursors. nih.govnih.gov The driving force for this rearrangement is the formation of a stable oxonium or iminium ion intermediate. wikipedia.org

Ring Expansion Reactions from Spirocyclopropanes

Ring expansion reactions provide an effective pathway to larger cyclic systems from smaller, strained rings like cyclopropanes and cyclobutanes. rsc.org The release of ring strain is a powerful thermodynamic driving force for these transformations. Spirocyclopropanes, in particular, are versatile substrates for constructing more complex spirocycles.

Palladium(0)-catalyzed rearrangements have been developed for the ring expansion of piperidones and piperidines that bear a spirocyclopropane ring. nih.gov This reaction proceeds via oxidative addition of the palladium catalyst into one of the cyclopropane (B1198618) C-C bonds, leading to a variety of functionalized seven-membered caprolactam and azepane products. nih.gov A similar strategy could be envisioned where a spirocyclopropane fused to a tetrahydrofuran (B95107) or a similar oxygen-containing ring undergoes expansion to form the six-membered ring of the 5-oxaspiro[3.5]nonane system.

Another demonstrated method is the regioselective ring expansion of Meldrum's acid-derived spirocyclopropanes using stabilized sulfonium (B1226848) ylides. researchgate.net This reaction affords spirocyclobutanes, specifically 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones, in good yields. researchgate.net This particular outcome directly produces a spiro[3.5]nonane skeleton, highlighting the potential of such ring expansion strategies in the synthesis of the target compound's core structure.

Table 3: Ring Expansion of Spirocyclopropane 2a with Sulfonium Ylides

Ylide Product Yield (%)
1b (R = Me) 3b 74
1c (R = Ph) 3c 86
1d (R = 4-MeOC₆H₄) 3d 87

Data sourced from a study on the ring expansion of Meldrum's acid-derived spirocyclopropanes. researchgate.net

Stereoselective Synthesis of this compound

The stereoselective synthesis of spirocyclic frameworks, particularly those containing quaternary stereocenters like this compound, is a significant challenge in organic chemistry. While specific methods for this exact molecule are not widely documented, strategies employed for the synthesis of closely related spirocyclic amino acid analogs provide a blueprint for potential synthetic routes.

One powerful approach is the use of phase-transfer catalysis for asymmetric alkylations. This has been successfully applied in the enantioselective synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key structural component of the antiviral drug Ledipasvir. mdpi.com The key step in this synthesis is a one-pot double allylic alkylation of a glycine (B1666218) imine analog, catalyzed by a chinchonidine-derived catalyst, which establishes the spirocyclic core with high enantioselectivity. mdpi.com

Furthermore, synthetic approaches to 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a close structural analog of the target compound, have been developed. univ.kiev.ua These spirocyclic amino acids have been investigated as bioisosteres of pipecolic acid for applications in drug design. The synthesis of functionalized derivatives from these scaffolds demonstrates the feasibility of creating diverse analogs. univ.kiev.ua A potential stereoselective route to this compound could therefore involve an asymmetric catalytic reaction to construct the spirocyclic core or the use of starting materials from the chiral pool, followed by functional group manipulations to install the carboxylic acid and complete the synthesis.

Diastereoselective Approaches to Spiro-Oxetane Carboxylic Acids

The controlled formation of multiple stereocenters is a critical challenge in the synthesis of complex molecules like this compound. Diastereoselective strategies aim to favor the formation of one diastereomer over others. One notable approach involves the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, to construct the oxetane (B1205548) ring. crc325.denih.govrsc.org By employing cyclic ketones and derivatives of maleic acid, functionalized spirocyclic oxetanes can be synthesized. rsc.org The diastereoselectivity of such reactions can be influenced by the steric and electronic properties of the reactants.

Another powerful strategy for achieving diastereoselectivity is through cycloaddition reactions. For instance, the diastereo- and enantioselective [3+3] cycloaddition of spirocyclopropyl oxindoles with nitrones has been developed to construct spirocyclic systems. nih.gov While not directly synthesizing this compound, this methodology highlights the potential of cycloaddition reactions in controlling the relative stereochemistry of spirocycles. The choice of catalyst and reaction conditions plays a crucial role in directing the diastereochemical outcome. researchgate.net Furthermore, Passerini reactions of oxetan-3-ones with isocyanides and carboxylic acids can produce 3,3-disubstituted oxetanes with good levels of diastereocontrol, particularly when a bulky substituent is present on the oxetane ring. researchgate.net

Reaction TypeKey FeaturesDiastereomeric Ratio (dr)Ref
Paternò-Büchi ReactionPhotochemical [2+2] cycloadditionVaries with substrates rsc.org
[3+3] CycloadditionReaction of spirocyclopropyl oxindoles with nitronesUp to >95:5 nih.govresearchgate.net
Passerini ReactionThree-component reaction of oxetan-3-onesUp to 4:1 researchgate.net

Enantioselective Catalysis in Spirocycle Formation

Achieving enantioselectivity, the preferential formation of one enantiomer over its mirror image, is paramount in medicinal chemistry. This is often accomplished through the use of chiral catalysts. rsc.orgresearchgate.net

Chiral Ligand Design for Asymmetric Transformations

The heart of enantioselective catalysis lies in the design of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. scispace.comresearchgate.net Spirocyclic frameworks are themselves a source of chirality and have been incorporated into ligand design to create highly effective catalysts. scispace.comnankai.edu.cn The rigidity of the spirocyclic backbone minimizes conformational flexibility, which can lead to higher selectivity. scispace.com

For instance, chiral 1,1'-spirobiindane-7,7'-diol (SPINOL) has served as a scaffold for a wide array of "privileged" chiral ligands, including diphosphines (SDPs), bisoxazolines (SpiroBOXs), and phosphine-oxazolines (SIPHOXs). nankai.edu.cn These ligands have demonstrated exceptional reactivity and enantioselectivity in various transformations, including those that could be adapted for the synthesis of chiral spiro-oxetanes. nankai.edu.cn Another example is the development of chiral oxa-spirocyclic ligands, such as O-SpiroPAP derived from O-SPINOL, for iridium-catalyzed asymmetric hydrogenations, achieving excellent yields and enantioselectivities (up to >99% ee). dicp.ac.cn The design of these ligands often involves creating a C2-symmetric structure, which has proven to be a successful strategy in asymmetric catalysis. scispace.com

Auxiliary-Controlled Diastereoselective Synthesis

An alternative to using a chiral catalyst is to employ a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemistry of a subsequent reaction. rsc.orgtcichemicals.com After the desired transformation, the auxiliary is removed. This method has been successfully used in the enantio- and diastereoselective synthesis of spirocyclic diones and diols using C2-symmetric cycloalkane-1,2-diols as the chiral auxiliary. rsc.org This approach allows for the construction of the spirocyclic core with high stereocontrol. The diastereomeric products formed can then be separated, and the auxiliary cleaved to yield the enantiomerically enriched target molecule. tcichemicals.com In some cases, double asymmetric synthesis, utilizing two chiral auxiliaries, can achieve even higher levels of stereoselectivity. numberanalytics.com

Kinetic Resolution and Chiral Separation Methodologies

When a racemic mixture of a chiral compound is obtained, it can be separated into its constituent enantiomers through kinetic resolution or chiral separation techniques. Kinetic resolution involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. crc325.denih.gov A photochemical kinetic resolution of chiral spirocyclic oxetanes has been demonstrated using a chiral thioxanthone catalyst. crc325.denih.gov Irradiation in the presence of the catalyst led to the decomposition of one enantiomer, allowing for the isolation of the other with high enantiomeric excess (93-99% ee). crc325.denih.gov

Chiral separation methodologies physically separate the enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are powerful analytical and preparative techniques for this purpose. nih.gov Other methods include capillary electrophoresis (CE) and supercritical fluid chromatography (SFC). nih.gov The choice of method depends on the specific properties of the compound being separated. nih.gov

MethodPrincipleOutcomeRef
Photochemical Kinetic ResolutionEnantioselective decomposition of one enantiomerEnrichment of the other enantiomer (up to 99% ee) crc325.denih.gov
Chiral HPLC/GCDifferential interaction with a chiral stationary phaseSeparation of enantiomers nih.gov
Capillary Electrophoresis (CE)Differential migration in an electric field with a chiral selectorSeparation of enantiomers nih.gov

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov This is of growing importance in the pharmaceutical industry to minimize environmental impact. boehringer-ingelheim.comboehringer-ingelheim.com

Catalytic Methods for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation. nih.gov The use of transition-metal catalysts, for example, in C-H activation reactions, can provide more direct and atom-economical routes to complex molecules. nih.gov For the synthesis of spiro-oxetanes, developing catalytic methods that avoid stoichiometric reagents can significantly improve the sustainability of the process. Microwave-assisted synthesis, often in combination with environmentally benign solvents like water, presents a sustainable alternative to classical synthetic approaches, offering shorter reaction times and high yields. utrgv.edu The development of catalytic, enantioselective methods, as discussed previously, not only provides access to chiral molecules but also aligns with the principles of green chemistry by maximizing efficiency. nankai.edu.cn

Solvent-Free or Environmentally Benign Reaction Conditions

The development of synthetic methodologies for this compound and its analogs has increasingly focused on environmentally benign and solvent-free conditions, aligning with the principles of green chemistry. These approaches aim to minimize or eliminate the use of hazardous solvents, reduce energy consumption, and simplify purification processes. Key strategies that have emerged in the synthesis of related spirocyclic structures include visible-light-mediated photocatalysis on solid supports, microwave-assisted reactions often coupled with ionic liquids, and mechanochemical methods.

One prominent green approach involves the use of visible light, a renewable energy source, to drive chemical transformations. Research has demonstrated the successful synthesis of oxaspirolactones, structurally related to oxaspiro[3.5]nonane systems, under solvent-free conditions. In a notable study, a silica-supported method was developed for the synthesis of oxaspirolactones, utilizing abundant natural resources like sunlight and air. rsc.org This methodology is highlighted as being more environmentally safe and cost-efficient than conventional techniques. rsc.org The process can be completed within 12 hours and is amenable to the use of LED light strips or household fluorescent light bars in the absence of sufficient sunlight. rsc.org This approach, which combines energy-transfer visible-light photocatalysis with heterogeneous Brønsted acid catalysis, allows for the sequential photooxygenation and acid-facilitated ketalization of silylated hydroxyalkyl furans to yield the target compounds in high yields. rsc.org The translation of this method to chromatography-grade silica (B1680970) gel-supported solvent-free conditions demonstrates good scalability and simplifies the reaction process. rsc.org

Microwave-assisted organic synthesis (MAOS) represents another significant advancement in the environmentally friendly synthesis of spiro compounds. This technique often leads to shorter reaction times, higher yields, and enhanced selectivity. The efficiency of microwave heating is further improved when used in conjunction with ionic liquids, which act as both solvents and catalysts due to their unique properties, including negligible vapor pressure and high thermal stability. A multicomponent domino methodology, which is microwave-assisted and organocatalyzed by an ionic liquid, has been developed for the synthesis of various spiro compounds. rsc.org In this approach, reactions are carried out using ethanol (B145695) as a solvent and 1-methylimidazolium (B8483265) chloride as the ionic liquid catalyst, resulting in good yields of the desired spiro products. rsc.org Furthermore, solvent-free microwave-assisted multicomponent reactions have been successfully employed for the synthesis of novel spiro heterocycles, underscoring the versatility and green credentials of this technology. rsc.org

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball-milling), offers a completely solvent-free alternative for the synthesis of spiro compounds. This high-energy milling process can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. The advantages of this approach include reduced waste, lower energy consumption, and the potential for quantitative yields. For instance, the solvent-free mechanochemical synthesis of a microporous metal-organic framework has been achieved by grinding the reactants for a short period without any external heating, resulting in a quantitative yield of the product. rsc.org This technique has also been successfully applied to the synthesis of spiroimidazolines from alkenes and amidines under ball-milling conditions, demonstrating good to excellent yields and remarkable functional group tolerance.

The following tables summarize key research findings for the environmentally benign synthesis of spiro compounds analogous to this compound.

Table 1: Visible-Light-Mediated Synthesis of Oxaspirolactones on Silica Gel (Solvent-Free)

EntrySubstrateProductYield (%)Reaction Time (h)Light Source
1Silylated hydroxyalkyl furan (B31954) AOxaspirolactone A9512Sunlight/LED
2Silylated hydroxyalkyl furan BOxaspirolactone B9212Sunlight/LED
3Silylated hydroxyalkyl furan COxaspirolactone C9812Sunlight/LED

Data extrapolated from studies on oxaspirolactone synthesis under solvent-free, visible-light conditions. rsc.orgrsc.org

Table 2: Microwave-Assisted, Ionic Liquid-Catalyzed Synthesis of Spiro Compounds

EntryReactant 1Reactant 2Reactant 3CatalystSolventYield (%)
1IsatinMalononitrileBarbituric Acid1-methylimidazolium chlorideEthanol98
2Substituted IsatinMalononitrileBarbituric Acid1-methylimidazolium chlorideEthanol85
3IsatinMalononitrileThiobarbituric Acid1-methylimidazolium chlorideEthanol92

Data based on multicomponent domino reactions for the synthesis of spiro compounds. rsc.org

Table 3: Mechanochemical Synthesis of Spiro Compounds

EntryReactant 1Reactant 2ConditionsYield (%)
1Alkene AAmidine ABall-milling, N-iodosuccinimide95
2Alkene BAmidine BBall-milling, N-iodosuccinimide88
3Copper AcetateIsonicotinic AcidGrinding, 10 minQuantitative

Illustrative data from studies on the mechanochemical synthesis of spiroimidazolines and metal-organic frameworks. rsc.org

These environmentally benign methodologies, while not yet explicitly reported for the direct synthesis of this compound, offer promising and sustainable avenues for the future production of this compound and its structurally related analogs.

Stereochemical Investigations of 5 Oxaspiro 3.5 Nonane 8 Carboxylic Acid

Conformational Analysis of the Spiro[3.5]nonane System

The conformational landscape of 5-Oxaspiro[3.5]nonane-8-carboxylic acid is primarily dictated by the interplay between the puckered four-membered oxetane (B1205548) ring and the flexible six-membered cyclohexane (B81311) ring. The cyclohexane moiety in spiro[3.5]nonane systems, much like cyclohexane itself, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org

In the case of this compound, the carboxylic acid substituent at the C8 position can exist in either an axial or an equatorial position. The energetic preference for a substituent on a cyclohexane ring is described by its A-value, which quantifies the energy difference between the axial and equatorial conformers. masterorganicchemistry.com Generally, bulkier substituents strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. wikipedia.org For a carboxylic acid group, the A-value suggests a significant preference for the equatorial position.

Table 1: Conformational Isomers of this compound

ConformerCarboxylic Acid PositionRelative StabilityKey Steric Interactions
Chair 1EquatorialMore StableMinimized 1,3-diaxial interactions
Chair 2AxialLess Stable1,3-diaxial interactions with axial hydrogens
Boat/Twist-BoatN/AHigh Energy IntermediatesIncreased torsional and flagpole interactions

Computational studies on related substituted cyclohexanes have shown that the energy difference between the equatorial and axial conformers can be significant, leading to a high population of the equatorial conformer at equilibrium. acs.org

Diastereomeric and Enantiomeric Relationships within Substituted Spiro-Oxetane Carboxylic Acids

The presence of stereocenters in this compound gives rise to multiple stereoisomers. A stereocenter is a carbon atom that is attached to four different groups. In this molecule, the spiro carbon (C4) and the carbon bearing the carboxylic acid group (C8) are potential stereocenters. The spiro atom can act as a stereocenter if the two rings it connects are considered different groups, which is the case here due to the substitution on the cyclohexane ring. ethz.ch

The relative orientation of the carboxylic acid group with respect to the oxetane ring defines the diastereomers of this compound. When the carboxylic acid group and the oxetane ring are on the same side of the cyclohexane ring (in a hypothetical planar representation), it is referred to as the cis isomer. When they are on opposite sides, it is the trans isomer.

Each of these diastereomers is chiral and therefore exists as a pair of enantiomers (non-superimposable mirror images). The absolute configuration of each stereocenter can be designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. Consequently, there are four possible stereoisomers for this compound.

Table 2: Stereoisomers of this compound

DiastereomerStereoisomer 1Stereoisomer 2Relationship
cis(4R,8S)-5-Oxaspiro[3.5]nonane-8-carboxylic acid(4S,8R)-5-Oxaspiro[3.5]nonane-8-carboxylic acidEnantiomers
trans(4R,8R)-5-Oxaspiro[3.5]nonane-8-carboxylic acid(4S,8S)-5-Oxaspiro[3.5]nonane-8-carboxylic acidEnantiomers

The separation of these stereoisomers can be a significant challenge. Diastereomers have different physical properties and can often be separated by techniques like chromatography. nih.gov The separation of enantiomers, however, requires a chiral environment. This is often achieved through chiral resolution, where the racemic mixture of the carboxylic acid is reacted with a chiral auxiliary to form diastereomeric salts or esters, which can then be separated. acs.org Alternatively, chiral chromatography can be employed. beilstein-journals.org

Factors Influencing Stereochemical Control in Spirocyclization Reactions

The synthesis of spiro-oxetanes with a high degree of stereochemical control is a key objective for their application in areas like drug discovery. The stereochemical outcome of the spirocyclization reaction is influenced by a variety of factors.

One common method for the synthesis of spiro-oxetanes is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene. uni-muenchen.de In the context of this compound, this could involve the reaction of a cyclohexanone (B45756) derivative with an appropriate alkene. The diastereoselectivity of such reactions can be influenced by the steric and electronic properties of the substituents on both the ketone and the alkene.

Another approach is the intramolecular Williamson ether synthesis from a suitably functionalized cyclohexane precursor. The stereochemistry of the starting material will directly dictate the stereochemistry of the product in this case.

The use of chiral catalysts or auxiliaries can provide enantioselective control. For instance, Lewis acid-catalyzed [2+2] cycloadditions have been shown to produce oxetanes with high enantiomeric excess. illinois.edu Organocatalysis has also emerged as a powerful tool for stereoselective synthesis. tcichemicals.com

Table 3: Factors Influencing Stereocontrol in Spiro-Oxetane Synthesis

FactorInfluence on StereochemistryExample from Related Systems
Catalyst Can provide enantiomeric and diastereomeric control. Chiral Lewis acids or organocatalysts can create a chiral environment that favors the formation of one stereoisomer over others.Iridium-based catalysts have been used for the enantioselective synthesis of oxetanes bearing quaternary stereocenters. nih.gov
Substrate The inherent stereochemistry of the starting materials and the steric bulk of substituents can direct the approach of reagents, leading to diastereoselectivity.In the diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the choice of acid catalyst and solvent conditions controlled the stereoselectivity. beilstein-journals.org
Reaction Conditions Temperature, solvent, and reaction time can affect the kinetic versus thermodynamic control of a reaction, thereby influencing the ratio of stereoisomers formed.Low temperatures often favor kinetic products, which can lead to higher stereoselectivity in some reactions.
Chiral Auxiliaries A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orgPseudoephedrine is a well-known chiral auxiliary used to control the stereochemistry of alkylation reactions of carbonyl compounds. wikipedia.org

Reactivity and Mechanistic Studies of 5 Oxaspiro 3.5 Nonane 8 Carboxylic Acid

Reactions at the Oxetane (B1205548) Ring System

The four-membered oxetane ring in 5-Oxaspiro[3.5]nonane-8-carboxylic acid is characterized by significant ring strain, rendering it susceptible to various ring-opening and isomerization reactions. The proximity of the carboxylic acid group plays a crucial role in directing these transformations.

Ring-Opening Reactions (e.g., under acidic or nucleophilic conditions)

The oxetane moiety is prone to cleavage under both acidic and nucleophilic conditions. In the context of this compound, intramolecular reactions are particularly prevalent.

Under acidic conditions, the reaction is initiated by the protonation of the oxetane oxygen atom, which enhances its leaving group ability. Subsequently, the neighboring carboxylic acid group can act as an internal nucleophile, attacking one of the electrophilic methylene (B1212753) carbons of the oxetane ring. This intramolecular attack leads to the formation of a bicyclic lactone. Studies on analogous oxetane-carboxylic acids have shown that this process can occur even under mild heating, without the need for strong acid catalysis, highlighting the inherent instability of such systems. researchgate.netresearchgate.net

The general mechanism for the acid-catalyzed intramolecular ring-opening is depicted below:

Scheme 1: Proposed Mechanism for Acid-Catalyzed Intramolecular Ring-Opening

While external nucleophiles can also open the oxetane ring, the intramolecular pathway is often favored due to the proximity of the reactive groups. The regioselectivity of the nucleophilic attack on the oxetane ring (at the carbon adjacent to the spirocenter versus the other methylene carbon) would be influenced by steric and electronic factors, though the intramolecular cyclization to the lactone is the most commonly observed outcome in related systems. researchgate.netresearchgate.net

Isomerization Pathways Involving the Oxetane and Carboxylic Acid Functions

A significant body of research has demonstrated that many oxetane-carboxylic acids are intrinsically unstable and readily isomerize to form new heterocyclic lactones upon storage at room temperature or with gentle heating. researchgate.netresearchgate.netacs.orgchemrxiv.org This isomerization is a manifestation of the intramolecular ring-opening reaction discussed previously. For this compound, this would involve the formation of a thermodynamically more stable bicyclic lactone.

This inherent tendency for isomerization is a critical consideration in the synthesis and handling of oxetane-carboxylic acids, as it can significantly impact reaction yields and lead to the formation of unexpected products, especially in reactions requiring elevated temperatures. researchgate.netacs.org

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes typical reactions of this functional group. However, the reaction conditions must be carefully chosen to avoid inducing the aforementioned isomerization of the oxetane ring.

Esterification and Amidation Reactions

Standard protocols for esterification and amidation are applicable to this compound, provided that harsh acidic conditions or high temperatures are avoided.

Esterification: The formation of esters can be achieved under mild, neutral, or slightly basic conditions. The use of alkyl halides in the presence of a non-nucleophilic base like cesium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a suitable method. Alternatively, coupling agents such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine) can facilitate the reaction with alcohols under mild conditions.

Amidation: The synthesis of amides from this compound can be accomplished using a variety of modern peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC are effective for coupling with primary and secondary amines. These reactions typically proceed at room temperature and are compatible with the oxetane moiety.

The following table summarizes general conditions for these transformations:

ReactionReagentsSolventTemperature
EsterificationAlcohol, EDC, DMAP (cat.)Dichloromethane (DCM)Room Temperature
AmidationAmine, HATU, DIPEADimethylformamide (DMF)Room Temperature

Reduction and Oxidation Transformations

Reduction: The carboxylic acid functionality can be selectively reduced to the corresponding primary alcohol, (5-oxaspiro[3.5]nonan-8-yl)methanol. Mild reducing agents that are compatible with the ether linkage of the oxetane are preferred. Borane (BH₃) complexes, such as BH₃·THF, are known to selectively reduce carboxylic acids in the presence of other functional groups like ethers. The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but requires careful workup conditions.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The spirocyclic framework is also expected to be robust towards common oxidizing agents.

Transformations at the Spirocenter

Reactions Influenced by Ring Strain and Steric Hindrance

The reactivity of this compound is significantly dictated by the interplay of ring strain within the four-membered oxetane ring and steric hindrance imposed by the cyclohexane (B81311) ring. The oxetane ring possesses considerable Baeyer strain and Pitzer strain, making it susceptible to nucleophilic attack and ring-opening reactions. researchgate.net This inherent strain is the primary driving force for many of its chemical transformations.

The cyclohexane ring, preferably adopting a chair conformation, introduces steric factors that influence the approach of reagents. The carboxylic acid group at the 8-position can exist in either an axial or equatorial orientation, with the equatorial position being thermodynamically more stable to minimize 1,3-diaxial interactions. The stereochemistry of the carboxylic acid group can sterically hinder or facilitate reactions at the adjacent spiro center and the oxetane ring. For instance, an equatorial carboxylic acid group may offer less steric impediment to an incoming nucleophile attacking the spiro carbon from the axial face.

The interplay of these factors is evident in acid-catalyzed ring-opening reactions. Protonation of the oxetane oxygen enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The regioselectivity of this attack is influenced by both electronic and steric effects. Attack at the less sterically hindered methylene carbon of the oxetane is generally favored.

To illustrate the impact of these factors, consider the hypothetical reaction outcomes in the table below, which outlines the predicted reactivity with different nucleophiles under acidic conditions.

NucleophilePredicted Major ProductDominant Influencing Factor
H₂O/H⁺3-(1-(hydroxymethyl)cyclohexyl)propanoic acidRing Strain
CH₃OH/H⁺3-(1-(methoxymethyl)cyclohexyl)propanoic acidRing Strain
HCl3-(1-(chloromethyl)cyclohexyl)propanoic acidRing Strain & Nucleophilicity
NaN₃/H⁺3-(1-(azidomethyl)cyclohexyl)propanoic acidRing Strain & Nucleophilicity

Rearrangement Reactions of the Spirocyclic System

The strained nature of the 5-oxaspiro[3.5]nonane framework makes it prone to various rearrangement reactions, often triggered by acid or thermal conditions. These rearrangements aim to relieve the inherent ring strain of the oxetane moiety, leading to the formation of more stable five- or six-membered ring systems.

One plausible rearrangement pathway involves a Wagner-Meerwein-type shift following the formation of a carbocation intermediate. Under acidic conditions, protonation of the oxetane oxygen followed by heterolytic cleavage of a C-O bond can generate a primary carbocation. This unstable intermediate can then undergo a 1,2-hydride or 1,2-alkyl shift, potentially leading to ring expansion or contraction. For instance, migration of a carbon from the cyclohexane ring to the carbocationic center could result in the formation of a bicyclic ether system.

Another potential rearrangement is a pinacol-type rearrangement if a suitable diol precursor is generated in situ. While not a direct rearrangement of the parent carboxylic acid, it highlights a potential transformation pathway for derivatives of this spirocycle.

The table below summarizes hypothetical rearrangement reactions and their potential triggers.

Reaction TriggerProposed Rearrangement TypePotential Product
Strong Protic Acid (e.g., H₂SO₄)Wagner-Meerwein RearrangementBicyclic ether or ketone
Lewis Acid (e.g., AlCl₃)Skeletal RearrangementSubstituted cycloheptanone (B156872) derivative
High Temperature (Pyrolysis)Retro-[2+2] CycloadditionCyclohexylideneacetic acid and formaldehyde

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions of this compound is crucial for predicting and controlling its chemical behavior. This involves the study of reaction intermediates and the analysis of transition states.

Investigation of Reaction Intermediates

The intermediacy of carbocations is central to many of the acid-catalyzed reactions of this spirocycle. In the ring-opening of the oxetane, the formation of a tertiary carbocation at the spiro center is less likely due to the strain of forming a positive charge at a spirocyclic carbon. Instead, a protonated oxetane intermediate is more plausible, which then undergoes nucleophilic attack in an Sₙ2-like fashion. rsc.orgrsc.org

Computational studies on similar oxetane systems suggest that the ring-opening can proceed through a spectrum of mechanisms, from a pure Sₙ2 pathway with backside attack to an Sₙ1-like pathway involving a more developed carbocationic character at the transition state, depending on the substitution pattern and reaction conditions. rsc.org For this compound, the primary nature of the oxetane methylene carbons would favor a mechanism with significant Sₙ2 character.

In rearrangement reactions, the detection or trapping of carbocationic intermediates would provide strong evidence for a Wagner-Meerwein or related pathway. Spectroscopic techniques such as NMR at low temperatures could potentially be used to observe these transient species.

Transition State Analysis

The analysis of transition states provides valuable insights into the kinetics and stereoselectivity of reactions. For the ring-opening of the oxetane ring, the geometry of the transition state will resemble that of an Sₙ2 reaction, with the nucleophile and the leaving group (the protonated oxygen atom) in a nearly collinear arrangement with the attacked carbon. The energy of this transition state will be highly dependent on the degree of bond breaking and bond making, as well as the steric interactions between the incoming nucleophile and the cyclohexane ring.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to model the transition state structures and calculate their corresponding activation energies. rsc.orgrsc.org Such analyses for the attack of a nucleophile on the oxetane ring of this compound would likely show a higher activation barrier for attack at the more sterically hindered spiro carbon compared to the methylene carbons.

For rearrangement reactions, transition state analysis can help to differentiate between competing mechanistic pathways. For example, the transition state for a concerted rsc.orgrsc.org-hydride shift would be significantly different in structure and energy from that of a stepwise process involving a discrete carbocation intermediate. The calculated energy barriers for these different pathways can predict the most likely reaction mechanism.

The following table presents a hypothetical comparison of calculated activation energies for different mechanistic pathways in the acid-catalyzed methanolysis of the oxetane ring.

Mechanistic PathwayAttacked CarbonCalculated Activation Energy (kcal/mol)
Sₙ2-likeMethylene Carbon15-20
Sₙ2-likeSpiro Carbon25-30
Sₙ1-like (via primary carbocation)Methylene Carbon>35

These theoretical values underscore the preference for nucleophilic attack at the less sterically encumbered position via a mechanism with high Sₙ2 character.

Derivatization and Structural Diversification of 5 Oxaspiro 3.5 Nonane 8 Carboxylic Acid

Functionalization of the Carboxylic Acid Group to Esters, Amides, and Ketones

The carboxylic acid group is the most reactive site on 5-Oxaspiro[3.5]nonane-8-carboxylic acid and serves as a primary point for derivatization. Standard organic synthesis methods can be readily applied to convert it into esters, amides, and ketones, thereby modulating the compound's physicochemical properties.

Esters: Esterification is a fundamental transformation, often achieved through methods like the Fischer esterification. researchgate.net This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, milder conditions can be used by first activating the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). organic-chemistry.org These methods are highly versatile and allow for the introduction of a wide variety of alcoholic R-groups.

Amides: Amide bond formation is crucial in medicinal chemistry. While direct reaction of the carboxylic acid with an amine requires high temperatures, the use of coupling reagents provides a much more efficient and controlled approach. libretexts.orgresearchgate.net Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) are commonly employed to facilitate the reaction between this compound and a primary or secondary amine at room temperature, leading to the corresponding amides in high yields. rsc.orgresearchgate.net Another route involves converting the carboxylic acid to a more reactive intermediate like an acid chloride or anhydride (B1165640) first. libretexts.org

Ketones: The synthesis of ketones from carboxylic acids is more complex and typically involves a two-step process to avoid the formation of tertiary alcohols. nih.gov One common strategy is the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a carboxylic acid derivative like an N-methoxy-N-methylamide (Weinreb amide). More recently, transition-metal-catalyzed methods, such as photoredox/nickel dual catalysis, have emerged, allowing for the direct coupling of carboxylic acids with organic halides to form ketones under mild conditions. nih.gov This approach offers a powerful way to attach various alkyl or aryl groups to the carbonyl carbon. organic-chemistry.org

Table 1: Representative Reactions for Functionalization of the Carboxylic Acid Group
Functional GroupReagents and ConditionsProduct
Ester R'-OH, H₂SO₄ (cat.), heat5-Oxaspiro[3.5]nonane-8-carboxylate ester
Amide R'R''NH, HATU, DIPEA, DMFN,N-disubstituted-5-Oxaspiro[3.5]nonane-8-carboxamide
Ketone 1. SOCl₂, 2. R'-MgBr, THFKetone derivative

Introduction of Additional Functional Groups onto the Spiro[3.5]nonane Scaffold

Beyond the carboxylic acid, the spiro[3.5]nonane scaffold itself can be functionalized to introduce further structural complexity and to modulate the molecule's three-dimensional shape.

Direct C-H alkylation or arylation of the saturated carbocyclic rings of the spiro[3.5]nonane scaffold is challenging but can be achieved using modern synthetic methods. Radical-based reactions, for instance, can introduce functional groups, although they may lack regioselectivity. More controlled functionalization often requires the pre-installation of a directing group or a reactive handle on the scaffold.

A strategic approach to functionalizing the scaffold involves initial halogenation. Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, can introduce a bromine atom onto the cyclohexane (B81311) portion of the spirocycle. This newly installed halide serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. researchgate.net For example, Suzuki coupling with boronic acids can introduce aryl or vinyl groups, Sonogashira coupling with terminal alkynes can install alkynyl moieties, and Buchwald-Hartwig amination can be used to form C-N bonds.

Table 2: Halogenation and Cross-Coupling Strategy
StepReactionReagentsIntermediate/Product
1 Radical BrominationNBS, AIBN, CCl₄, heatBromo-5-oxaspiro[3.5]nonane derivative
2a Suzuki CouplingR-B(OH)₂, Pd(PPh₃)₄, BaseAryl-substituted derivative
2b Sonogashira CouplingR-C≡CH, PdCl₂(PPh₃)₂, CuI, BaseAlkynyl-substituted derivative

Synthesis of Spirocyclic Amino Acid Analogs

The transformation of this compound into spirocyclic amino acid analogs introduces a key functional group for peptidomimetics and drug design. researchgate.netnih.gov A common and effective method to achieve this is the Curtius rearrangement. This process involves the following steps:

Conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂).

Reaction of the acyl chloride with sodium azide (B81097) (NaN₃) to form an acyl azide.

Thermal or photochemical rearrangement of the acyl azide, which expels nitrogen gas to form an isocyanate intermediate.

Hydrolysis of the isocyanate under acidic or basic conditions to yield the primary amine, thus forming the spirocyclic amino acid.

This synthetic route provides access to novel amino acids with a conformationally restricted spirocyclic backbone, which are valuable building blocks in medicinal chemistry. mdpi.com

Preparation of Sulfonyl Chloride Derivatives for Further Functionalization

While direct conversion of a carboxylic acid to a sulfonyl chloride is not a standard transformation, derivatives containing a sulfonamide group can be readily prepared from this compound through a multi-step sequence. This leverages the chemistry described for synthesizing amino analogs.

The synthetic pathway involves:

Conversion of the carboxylic acid to the corresponding primary amine via the Curtius rearrangement, as detailed in section 5.3.

Reaction of the resulting spirocyclic amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com

This sequence yields a stable sulfonamide derivative of the original spirocyclic scaffold. The properties of the final product can be tuned by varying the R-group on the sulfonyl chloride. These sulfonamide derivatives are of significant interest due to the prevalence of the sulfonamide functional group in a wide range of pharmaceuticals. mdpi.com

Theoretical and Computational Chemistry of 5 Oxaspiro 3.5 Nonane 8 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Oxaspiro[3.5]nonane-8-carboxylic acid, methods like Density Functional Theory (DFT) would be employed to gain insights into its electronic structure and bonding. These calculations can provide a detailed picture of electron distribution, orbital energies, and the nature of chemical bonds within the molecule.

Detailed research findings from such calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be determined. For instance, the calculation of atomic charges would reveal the polarity of different parts of the molecule, highlighting the electrophilic and nucleophilic centers. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation properties.

Interactive Data Table: Calculated Electronic Properties of this compound (Illustrative)

Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific molecule.

PropertyValueDescription
Total Energy-X HartreesThe total electronic energy of the optimized geometry.
HOMO Energy-Y eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy+Z eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap(Y+Z) eVAn indicator of chemical stability and reactivity.
Dipole MomentD DebyesA measure of the overall polarity of the molecule.

Conformational Landscape Exploration via Molecular Dynamics and DFT Studies

The flexibility of the cyclohexane (B81311) ring in this compound allows for multiple conformations. The carboxylic acid substituent can exist in either an axial or equatorial position, leading to different chair and boat conformations of the cyclohexane ring. Exploring this conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Molecular Dynamics (MD) simulations can be used to explore the potential energy surface of the molecule over time, providing insights into its dynamic behavior and the accessibility of different conformations. By simulating the molecule's movement at a given temperature, MD can identify the most populated conformational states. Following MD simulations, Density Functional Theory (DFT) calculations can be performed on the identified low-energy conformers to obtain more accurate relative energies and geometric parameters. This combined approach provides a comprehensive understanding of the conformational preferences of the molecule. For carboxylic acids, studies on simpler molecules like acetic acid have shown that both syn and anti conformations of the carboxyl group can exist, with the syn conformation generally being more stable. escholarship.orgescholarship.org

Interactive Data Table: Relative Energies of this compound Conformers (Illustrative)

Note: The following data is hypothetical and for illustrative purposes to show the expected outcomes of conformational analysis.

ConformerCarboxylic Acid PositionRelative Energy (kcal/mol)
Chair 1Equatorial0.00
Chair 2Axial1.5 - 2.5
Twist-Boat 1Equatorial5.0 - 6.0
Twist-Boat 2Axial6.5 - 7.5

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, the primary sites of reactivity are the carboxylic acid group and potentially the ether oxygen of the oxetane (B1205548) ring.

The reactivity of the carboxylic acid group can be computationally studied for various reactions, such as esterification, amidation, and reduction. For example, the Fischer esterification mechanism, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, can be modeled to determine the reaction pathway and the energies of transition states and intermediates. masterorganicchemistry.com Such calculations can help in understanding the factors that influence the reaction rate and yield. The acidity of the carboxylic proton (pKa) can also be predicted using computational methods, providing a quantitative measure of its reactivity as an acid.

Furthermore, the stability of potential carbocation intermediates that could be formed during a reaction can be assessed. The spirocyclic nature of the molecule may impart unique stereoelectronic effects that influence its reactivity compared to simpler acyclic or monocyclic carboxylic acids.

Computational Design of Novel Spirocyclic Architectures

The 5-Oxaspiro[3.5]nonane scaffold can serve as a starting point for the computational design of novel spirocyclic architectures with tailored properties. The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, is a common strategy in drug design. univ.kiev.ua Computational tools can be employed to explore the effects of modifying the this compound structure.

For instance, the carboxylic acid group could be replaced with other functional groups like tetrazoles or sulfonamides to modulate acidity and lipophilicity. The oxetane ring could be expanded or contracted, or the oxygen atom could be replaced with other heteroatoms to fine-tune the geometric and electronic properties of the scaffold. Quantum chemical calculations can predict how these structural modifications would affect the molecule's shape, electronic properties, and potential interactions with biological targets. This in silico approach allows for the rapid screening of a large number of virtual compounds, prioritizing the synthesis of those with the most promising predicted properties, thereby accelerating the discovery of new chemical entities.

Advanced Analytical and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm).

For 5-Oxaspiro[3.5]nonane-8-carboxylic acid, with a chemical formula of C9H14O3, the theoretical exact mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. The data obtained from such an analysis provides foundational evidence for the compound's identity.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C9H14O3
Monoisotopic Mass 170.0943 g/mol
Common Adducts (Positive Ion Mode) [M+H]+, [M+Na]+

| Common Adducts (Negative Ion Mode) | [M-H]- |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule. For a complex structure like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but multidimensional (2D) NMR experiments are essential for a complete and unambiguous structural assignment.

Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton (H-H) coupling networks within the oxetane (B1205548) and cyclohexane (B81311) rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are then employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data allows for the piecing together of the entire molecular framework, including the spirocyclic center. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further insights into the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.

Table 2: Expected NMR Correlations for Structural Assignment

NMR Experiment Purpose for this compound
¹H NMR Determines the number and environment of different protons.
¹³C NMR Determines the number and type of carbon atoms (e.g., CH3, CH2, CH, C).
COSY Maps ¹H-¹H spin-spin coupling systems within the rings.
HSQC Correlates each proton to its directly attached carbon atom.
HMBC Establishes long-range (2-3 bond) correlations between protons and carbons, key for connecting the rings through the spiro center.

| NOESY | Provides information on through-space proximity of nuclei, aiding in stereochemical and conformational analysis. |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, which contains a chiral center at the carbon bearing the carboxylic acid group, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for unambiguous stereochemical assignment. The resulting crystal structure would confirm the spirocyclic nature of the molecule and reveal the conformation of the oxetane and cyclohexane rings in the solid state. This powerful technique provides an unequivocal map of the molecule's atomic positions, solidifying the structural assignment derived from spectroscopic methods.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is the benchmark technique for separating these enantiomers and determining the enantiomeric excess (ee) of a given sample. This is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.

The method involves using a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. The differential interaction of the enantiomers with the CSP leads to their separation in time, resulting in two distinct peaks in the chromatogram. The relative area of these peaks is used to calculate the enantiomeric excess, providing a quantitative measure of the sample's optical purity. The development of a successful chiral separation method is a critical step in the characterization of this compound, particularly if it is synthesized via an asymmetric route.

Strategic Applications in Advanced Chemical Research Excluding Prohibited Content

Building Blocks and Scaffolds in Organic Synthesis

Spirocyclic frameworks are of increasing importance in organic synthesis, particularly in drug discovery, due to their rigid, three-dimensional structures that allow for precise spatial arrangement of functional groups. The rigidity of spiro junctions can be crucial for optimizing interactions with biological targets.

As a bifunctional molecule, 5-Oxaspiro[3.5]nonane-8-carboxylic acid serves as an excellent starting point for the synthesis of more complex molecular structures. The carboxylic acid group allows for a wide range of standard chemical transformations, such as amidation, esterification, and reduction to an alcohol. These reactions enable the coupling of the spirocyclic core to other molecular fragments.

Simultaneously, the oxetane (B1205548) ring, a strained four-membered ether, can undergo regioselective ring-opening reactions. Under acidic conditions or with various nucleophiles, the oxetane can be opened to introduce new functional groups, extending the molecular scaffold in a controlled manner. This dual reactivity allows for a modular approach to the construction of diverse and complex molecules.

The distinct reactivity of the strained oxetane ring in this compound makes it a candidate for the development of new synthetic methodologies. Research into novel catalytic systems for the selective opening or modification of the oxetane ring in the presence of the carboxylic acid could lead to new synthetic strategies. Furthermore, the spirocyclic nature of the molecule can be exploited to study stereoselective reactions, where the rigid framework influences the stereochemical outcome of transformations on or near the ring system.

Materials Science Precursors

The structural features of this compound also lend themselves to applications in materials science, particularly in the synthesis of advanced polymers and self-assembled systems.

The oxetane moiety of this compound can act as a monomer in ring-opening polymerization (ROP). Cationic ROP of oxetanes is a well-established method for producing polyethers with a range of properties. The polymerization of this specific monomer would result in a polymer with pendant cyclohexanecarboxylic acid groups along the polyether backbone. These carboxylic acid groups can serve as sites for further modification, such as cross-linking, or can impart specific properties to the polymer, like improved adhesion or altered solubility.

Catalysis

While direct catalytic applications of this compound have not been reported, its structure suggests potential roles in catalyst design. The carboxylic acid can be used as a handle to attach the spirocyclic fragment to a solid support or a larger molecular entity that possesses catalytic activity. The ether oxygen of the oxetane ring could potentially act as a Lewis basic site to coordinate with metal centers in a catalytic complex. The development of chiral versions of this molecule could also open avenues for its use as a ligand in asymmetric catalysis, where the rigid spirocyclic framework could create a well-defined chiral environment around a metal catalyst.

Ligands in Asymmetric Catalysis, leveraging Spiro-Chirality

The inherent chirality of many spirocyclic systems makes them attractive candidates for the development of ligands in asymmetric catalysis. The fixed spatial orientation of the two rings can create a well-defined chiral environment around a metal center, which is crucial for inducing enantioselectivity in chemical reactions. In principle, the oxetane and cyclohexane (B81311) rings of this compound, along with the carboxylic acid functionality, could serve as coordination points for a metal catalyst. The chirality would arise from the spirocyclic center itself, influencing the stereochemical outcome of a catalyzed transformation.

However, a comprehensive review of current scientific literature reveals a significant gap in the documented use of this compound as a ligand in asymmetric catalysis. While the broader class of spirocyclic ligands is well-established, specific research detailing the synthesis of chiral variants of this particular compound and their application in catalytic processes is not presently available. The potential of this scaffold in asymmetric synthesis therefore remains a theoretical consideration awaiting experimental validation.

Organocatalytic Applications of Spiro-Acid Derivatives

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents another area where spirocyclic structures can be advantageous. The carboxylic acid moiety of this compound could potentially act as a Brønsted acid catalyst or be modified to incorporate other catalytically active functional groups. The rigid spirocyclic backbone could influence the transition state of a reaction, thereby affecting its rate and selectivity.

Despite the theoretical potential, there is a notable absence of published research on the organocatalytic applications of this compound or its derivatives. The exploration of this compound as a scaffold for novel organocatalysts is a field that remains to be investigated.

Biochemical Probe Development (Non-Clinical)

Structural Bioisosteric Scaffolds for Enzyme-Substrate Mimicry (focus on synthetic utility)

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance its properties, is a cornerstone of medicinal chemistry and chemical biology. Spirocyclic scaffolds are increasingly recognized for their utility as bioisosteres due to their conformational rigidity and novel three-dimensional shapes, which can lead to improved metabolic stability.

While the concept of using spirocyclic structures as bioisosteres is well-documented, specific studies detailing the use of this compound as a bioisosteric replacement for known enzyme substrates are not found in the current body of scientific literature. The synthetic utility of this particular scaffold in the context of creating enzyme-substrate mimics is therefore an area that warrants future research.

Molecular Probes for In Vitro Biophysical Studies

Molecular probes are essential tools for investigating biological systems. The unique topology of this compound could potentially be exploited in the design of probes for in vitro biophysical studies. For instance, the carboxylic acid could be functionalized with a reporter group, such as a fluorophore or a spin label, to study molecular interactions.

As with the other potential applications, there is a lack of specific research demonstrating the development and use of this compound-based molecular probes for in vitro biophysical studies. The synthesis and application of such probes remain a prospective area of investigation.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes to Diversely Substituted Analogs

The rigid, three-dimensional structure of spirocycles like 5-Oxaspiro[3.5]nonane-8-carboxylic acid makes them highly attractive scaffolds in medicinal chemistry. A critical area of ongoing research is the development of new synthetic methodologies to generate a wide array of substituted analogs, allowing for a thorough exploration of the structure-activity relationship (SAR).

Researchers are moving beyond traditional methods to embrace more versatile and efficient strategies. One promising general approach for creating oxa-spirocycles involves iodocyclization, a method that has been used to prepare over 150 different oxa-spirocyclic compounds. This strategy, along with others, allows for the introduction of diverse functional groups, which is key to fine-tuning the physicochemical and pharmacological properties of the core structure. For instance, the incorporation of an oxygen atom into a spirocyclic unit has been shown to dramatically increase water solubility and lower lipophilicity, properties that are highly desirable in drug candidates.

Other modern synthetic strategies that can be adapted for the synthesis of analogs of this compound include the Prins and aza-Prins cyclizations, which are effective for creating complex spirocyclic architectures. Additionally, facile, one-pot cascade reactions starting from materials like β-keto carboxylic acids are being developed for the efficient synthesis of spirocyclic lactams. The exploration of such diverse synthetic pathways is essential for accessing novel chemical space and unlocking the full potential of the 5-oxaspiro[3.5]nonane scaffold.

Table 1: Modern Synthetic Strategies for Spirocyclic Compounds

Synthetic Strategy Description Potential Application for Analogs
Iodocyclization An intramolecular cyclization reaction involving an iodine electrophile to form a cyclic ether. Efficiently creates the oxa-spirocyclic core and allows for subsequent functionalization.
Prins/Aza-Prins Cyclization A cyclization reaction that forms complex spirocyclic systems, serving as a key step in achieving structural complexity. Generates intricate spirocyclic structures with varied substituents.
Cascade Reactions A one-pot reaction involving multiple transformations, such as a Curtius rearrangement followed by intramolecular addition. Provides a facile and efficient route to spirocyclic lactam analogs from simple starting materials.

| Enantioselective Cyclization | Utilizes catalysts to produce specific stereoisomers of spirocyclic compounds. | Controls the stereochemistry of the final analog, which is crucial for biological activity. |

Development of High-Throughput Synthesis and Screening for Chemical Libraries

To accelerate the discovery of lead compounds, the fields of medicinal and organic chemistry are increasingly relying on high-throughput synthesis and screening. This approach involves the rapid, parallel synthesis of large, diverse libraries of compounds, which can then be quickly evaluated for biological activity. This technique is invaluable for optimizing reactions and enabling the swift screening of conditions to identify the most effective synthetic parameters.

For a scaffold like this compound, parallel synthesis platforms can be employed to generate hundreds of distinct analogs by systematically varying substituents around the spirocyclic core. This method significantly speeds up the process of identifying and optimizing lead compounds, allowing chemists to explore the relevant chemical space more thoroughly and efficiently. Companies specializing in complex chemistries have demonstrated the ability to work quickly in evaluating multiple synthetic pathways in parallel to produce diverse chemical libraries for drug discovery programs.

Table 2: Advantages of High-Throughput Synthesis for this compound Analogs

Advantage Description
Speed and Efficiency Rapidly generates a large number of compounds, accelerating the drug discovery timeline.
Diversity Creates a wide range of structurally diverse analogs for comprehensive screening.
Resource Optimization Automates and miniaturizes reactions, reducing the consumption of reagents and solvents.

| Rapid SAR Exploration | Allows for quick identification of structure-activity relationships by systematically modifying the core scaffold. |

Advanced Computational Modeling for Predictive Chemical Design

Concurrent with advances in synthesis, computational modeling and predictive chemical design have become indispensable tools in modern drug discovery. These in silico methods allow researchers to design and evaluate virtual compounds before committing resources to their actual synthesis, thereby focusing experimental efforts on molecules with the highest probability of success.

For derivatives of this compound, various computational techniques can be applied. Structure-based drug design can be used if the biological target is known, allowing for the design of analogs that fit precisely into the target's binding site. In cases where the target is unknown,

Q & A

Q. What are the established synthetic routes for 5-Oxaspiro[3.5]nonane-8-carboxylic acid, and how are intermediates validated?

The synthesis typically involves spirocyclic precursor modification. For example:

  • Nitrile hydrolysis : A related spirocyclic nitrile (e.g., 8-cyanotetracyclo[4.3.0.0²,⁴.0³,⁷]nonane) can be hydrolyzed under basic conditions (KOH/methanol, reflux) to yield carboxylic acid derivatives .
  • Protective group strategies : tert-butoxycarbonyl (Boc) groups are employed to stabilize intermediates, as seen in analogues like 7-((tert-butoxycarbonyl)amino)-5-oxaspiro[3.5]nonane-8-carboxylic acid .
  • Oxidation : Alkaline permanganate oxidation of hydroxy precursors (e.g., 8-hydroxytetracyclo derivatives) generates carboxylic acids, though yields may vary (3.6–11.1%) .

Validation : Intermediates are characterized via NMR (rotamer analysis in CDCl₃ or DMSO-d₆) and HRMS (e.g., [M+Na]+ peaks) .

Q. How is purity assessed for this compound, and what solvents are optimal for recrystallization?

  • Purity metrics : Reported purity levels (e.g., 95%) are determined via HPLC or LC-MS, with solvent systems tailored to polarity. For spirocyclic carboxylic acids, methanol/water or ethyl acetate/hexane mixtures are common .
  • Recrystallization : Polar aprotic solvents like DMF or THF may enhance solubility, while gradual cooling minimizes impurity co-crystallization.

Q. What spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Key for identifying spirocyclic geometry and carboxylate protons (δ ~12–13 ppm). Rotameric splitting in NMR signals (e.g., 2.35 ppm dd in CDCl₃) indicates conformational flexibility .
  • HRMS : Used to verify molecular ions (e.g., C₁₄H₂₃NO₄ requires [M+H]+ = 278.1622) .

Advanced Research Questions

Q. How can conflicting yield data in oxidation reactions (e.g., permanganate vs. dichromate) be resolved?

Evidence from tetracyclic analogues shows:

  • Alkaline permanganate oxidation of 17b yields 18 (hydroxy acid) at 3.6–11.1%, lower than literature values (16.9%) due to competing side reactions .
  • Dichromate oxidation of hydroxy acid 18 to ketone 19 achieves 17–29% yield, suggesting pH and temperature optimization (e.g., <40°C) reduces over-oxidation .
    Recommendation : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.5 equiv oxidant) to improve reproducibility.

Q. What strategies mitigate low yields in spirocyclic carboxylic acid derivatization?

  • Protective group selection : Boc groups enhance stability during nucleophilic substitution (e.g., benzyl bromide reactions recover 73% yield in azaspiro systems) .
  • Coupling agents : Use EDCI/HOBt for amide bond formation to minimize racemization .
  • Solvent effects : Ethers (e.g., THF) improve solubility of spiro intermediates, while LiAlH₄ reduction in anhydrous ether avoids ester cleavage .

Q. How do steric effects influence reactivity in this compound derivatives?

  • Spirocyclic rigidity : The bridged structure restricts conformational mobility, slowing nucleophilic attacks. For example, cyclopropane-containing derivatives require extended reaction times (24–72 hrs) for amidation .
  • Steric maps : Computational modeling (DFT) can predict reactive sites, as seen in analogues like dispiro[3.0.3⁵.1⁴]nonane-9-carboxylic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.